molecular formula C27H29N3O4S B2604367 N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide CAS No. 899927-97-0

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

Cat. No.: B2604367
CAS No.: 899927-97-0
M. Wt: 491.61
InChI Key: SZUAEHGRSLZULG-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused heterocyclic core (thiophene + pyrimidine) substituted with ethoxyphenyl, methyl, and acetamide groups. This compound belongs to a class of molecules often explored for their biological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.

Properties

CAS No.

899927-97-0

Molecular Formula

C27H29N3O4S

Molecular Weight

491.61

IUPAC Name

N-benzyl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide

InChI

InChI=1S/C27H29N3O4S/c1-5-28(16-20-10-8-7-9-11-20)23(31)17-29-26-24(18(3)19(4)35-26)25(32)30(27(29)33)21-12-14-22(15-13-21)34-6-2/h7-15H,5-6,16-17H2,1-4H3

InChI Key

SZUAEHGRSLZULG-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)OCC

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on recent studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A thieno[2,3-d]pyrimidine core.
  • Substituents including a benzyl group and an ethoxyphenyl moiety.

Biological Activity Overview

Recent studies have demonstrated the following biological activities of this compound:

Antitumor Activity

  • Mechanism of Action : The compound exhibits antitumor activity by inducing apoptosis in cancer cells. It has been shown to upregulate caspase pathways, which are critical for programmed cell death.
  • In Vitro Studies :
    • In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. For instance:
      • IC50 Values : The IC50 values ranged from 6.26 µM to 20.46 µM across different assays, indicating potent activity against specific cancer types .
    • A study reported that the compound inhibited cell proliferation in human colon cancer (HT29) and prostate cancer (DU145) cell lines .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has shown promising results against various bacterial strains.
    • Minimum Inhibitory Concentration (MIC) values were determined to assess its antibacterial potency. For example:
      • Effective against Gram-positive and Gram-negative bacteria with MIC values as low as 10 µg/mL .
  • Case Studies :
    • A specific case study highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development into a therapeutic agent for infections caused by multidrug-resistant organisms.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorHT29 (colon cancer)6.26 µM
AntitumorDU145 (prostate cancer)20.46 µM
AntimicrobialVarious bacterial strains10 µg/mL

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide. For instance, a related compound demonstrated significant inhibitory effects against epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation. Molecular docking studies indicated strong interactions with EGFR, suggesting that such compounds could serve as potent anticancer agents .

Case Study: Molecular Docking and Anticancer Activity

  • Compound Studied : N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine
  • Cell Lines Tested : Human colon cancer (HT29) and prostate cancer (DU145)
  • Findings : The compound exhibited promising anticancer activity comparable to established drugs like Olmitinib .

Antimicrobial Properties

The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains. Research indicates that modifications to the thieno[2,3-d]pyrimidine core can enhance antibacterial activity .

Case Study: Synthesis and Evaluation

  • Compound : 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones
  • Evaluation : Antimicrobial activity against multiple bacterial strains was assessed.
  • Results : The derivatives displayed significant antibacterial effects, indicating their potential use in developing new antibiotics .

Structure and Computational Studies

The molecular structure of this compound has been analyzed through various computational methods. Density functional theory (DFT) calculations have provided insights into the electronic properties of the compound.

Key Computational Findings

  • Geometric Properties : Bond lengths and angles were optimized using DFT.
  • Energy Calculations : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated to assess stability and reactivity .

Summary of Applications

The compound this compound exhibits a range of promising applications:

ApplicationDescriptionReference
AnticancerInhibitory effects on EGFR; potential for cancer therapy
AntimicrobialEffective against bacterial strains; potential new antibiotics
Computational StudiesInsights into electronic properties via DFT calculations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Thieno[2,3-d]pyrimidin-4-one Derivatives:

  • N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 499102-12-4): Structural Differences: Incorporates a hexahydrobenzothieno[2,3-d]pyrimidin core (saturated ring system) and a sulfanyl linker instead of the oxygen-based acetamide group in the target compound. Impact: Increased hydrophobicity and altered conformational flexibility may reduce solubility but enhance membrane permeability .
  • 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (CAS 618427-68-2): Structural Differences: Replaces the benzyl and ethyl groups on the acetamide with a p-tolyl substituent.

Substituent Variations

  • N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-64-8): Structural Differences: Features an ethoxyphenyl group directly attached to the thienopyrimidine core instead of the acetamide-linked benzyl group. Impact: The ethoxy group may improve metabolic stability compared to methyl or ethyl substituents, as seen in related compounds .

Pyrazolo[3,4-d]pyrimidine Analogs

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): Structural Differences: Replaces the thieno[2,3-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine system and introduces a chromene moiety. Impact: The chromene group may confer fluorescence properties useful in cellular imaging, while the sulfonamide group enhances solubility .

Antimicrobial Activity (Indirect Comparison)

While direct data on the target compound’s antimicrobial activity is absent, structurally related compounds like alternaric acid () show potent antifungal effects (e.g., 64.3% inhibition of Botrytis cinerea at 0.1 μg/mL). The thienopyrimidine core’s electron-deficient nature may mimic alternaric acid’s mechanism of disrupting fungal membrane integrity .

Enzyme Inhibition Potential

Compounds with similar pyrimidinone cores (e.g., CAS 618427-68-2) have demonstrated inhibitory activity against kinases and proteases. The 5,6-dimethyl groups in the target compound may sterically hinder enzyme-substrate interactions, reducing potency compared to unsubstituted analogs .

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